molecular formula C12H14O3 B15231130 Methyl 1-(m-tolyloxy)cyclopropanecarboxylate CAS No. 1399661-07-4

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate

Cat. No.: B15231130
CAS No.: 1399661-07-4
M. Wt: 206.24 g/mol
InChI Key: XAWLUMOVVDJWIZ-UHFFFAOYSA-N
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Description

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylate group and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate typically involves the reaction of m-tolyl alcohol with cyclopropanecarboxylic acid under esterification conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of m-tolyloxycyclopropanecarboxylic acid.

    Reduction: Formation of m-tolyloxycyclopropanol.

    Substitution: Formation of various substituted cyclopropanecarboxylates.

Scientific Research Applications

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tolyloxy group may play a role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(p-tolyloxy)cyclopropanecarboxylate
  • Methyl 1-(o-tolyloxy)cyclopropanecarboxylate
  • Ethyl 1-(m-tolyloxy)cyclopropanecarboxylate

Uniqueness

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is unique due to the position of the tolyloxy group on the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts

Properties

CAS No.

1399661-07-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 1-(3-methylphenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)15-12(6-7-12)11(13)14-2/h3-5,8H,6-7H2,1-2H3

InChI Key

XAWLUMOVVDJWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2(CC2)C(=O)OC

Origin of Product

United States

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